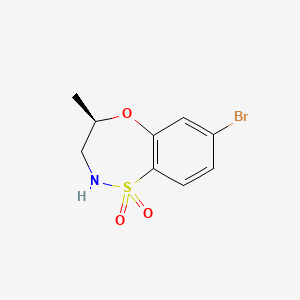![molecular formula C7H14ClN B13471110 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1894850-85-1](/img/structure/B13471110.png)
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-azabicyclo[410]heptane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride can be achieved through various methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines can yield the desired bicyclic structure . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: This reaction is used to synthesize derivatives with nitric oxide synthase inhibitory activity.
Aminoacyloxylation: This palladium-catalyzed reaction introduces oxygenated functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include dihalocarbene species, palladium catalysts, and suitable solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal conversion and selectivity.
Major Products
The major products formed from these reactions include functionalized bicyclic structures with potential biological activity, such as nitric oxide synthase inhibitors .
Applications De Recherche Scientifique
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioisosteres, which are used to improve the metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: The compound is used in the synthesis of various heterocycle-functionalized structures, which are relevant in drug discovery.
Biological Studies: Its derivatives are studied for their potential inhibitory effects on enzymes such as nitric oxide synthase.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives can inhibit nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . The exact molecular pathways and targets can vary depending on the specific derivative and its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
3-Azabicyclo[3.1.1]heptane: Another related compound that has been studied for its potential as a bioisostere.
Uniqueness
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various functionalization reactions makes it a versatile compound in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
1894850-85-1 |
|---|---|
Formule moléculaire |
C7H14ClN |
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
1-methyl-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-7-5-6(7)3-2-4-8-7;/h6,8H,2-5H2,1H3;1H |
Clé InChI |
ZSRKTBFDIJXBKO-UHFFFAOYSA-N |
SMILES canonique |
CC12CC1CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
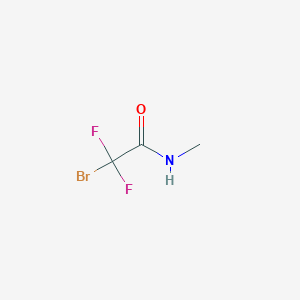
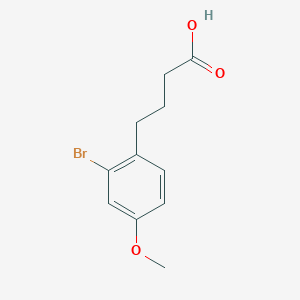
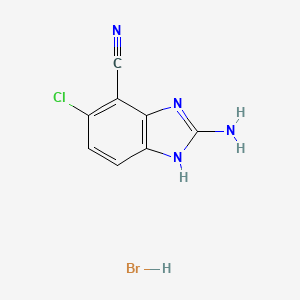
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
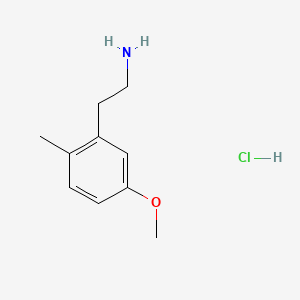

![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
